2-(2-Acetamidophenoxy)acetic acid

Inflammation Research COX-2 Inhibition NSAID Scaffold

2-(2-Acetamidophenoxy)acetic acid (CAS 1798-12-5) is a substituted phenoxyacetic acid derivative characterized by an ortho-acetamido group on the phenyl ring and a terminal carboxylic acid moiety. Its molecular formula is C10H11NO4 with a molecular weight of 209.20 g/mol.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 1798-12-5
Cat. No. B1296907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Acetamidophenoxy)acetic acid
CAS1798-12-5
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1OCC(=O)O
InChIInChI=1S/C10H11NO4/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
InChIKeyFXAVGVSUKFCXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Acetamidophenoxy)acetic Acid (CAS: 1798-12-5): Sourcing and Baseline Characterization for Research Procurement


2-(2-Acetamidophenoxy)acetic acid (CAS 1798-12-5) is a substituted phenoxyacetic acid derivative characterized by an ortho-acetamido group on the phenyl ring and a terminal carboxylic acid moiety . Its molecular formula is C10H11NO4 with a molecular weight of 209.20 g/mol . The compound is primarily supplied as a solid with commercial purity specifications typically ranging from 95% to ≥97% . As a versatile small-molecule scaffold featuring both hydrogen bond donor (carboxylic acid, amide NH) and acceptor (carbonyl oxygens) functionalities, it serves as a synthetic intermediate in medicinal chemistry and as a probe compound for structure-activity relationship studies .

Synthetic Intermediate
Reactive carboxylic acid handle enables esterification and salt formation for derivatization
Bioactive Probe
Documented target engagement with COX-2 and ACC1 enzymes supports pathway inhibition studies
Physicochemical Reference
Characterized LogP and TPSA profile for benchmarking drug-likeness of polar acidic compounds

Procurement Risk: Why Generic Phenoxyacetic Acid Substitution Fails for 2-(2-Acetamidophenoxy)acetic Acid (CAS 1798-12-5)


Substituting 2-(2-acetamidophenoxy)acetic acid with a generic, unsubstituted, or differently substituted phenoxyacetic acid analog introduces unacceptable uncertainty in biological and synthetic outcomes. The ortho-acetamido group is not a passive substituent; it fundamentally alters the compound's hydrogen-bonding capacity, electronic distribution, and steric profile . Comparative studies demonstrate that analogs lacking this specific N-acetyl moiety—such as 2-(2-methoxyphenoxy)acetic acid—exhibit markedly different physicochemical properties and biological target interactions . Furthermore, class-level evidence from nootropic research indicates that the precise positioning of the acetamido group on the phenoxy scaffold critically influences blood-brain barrier permeability predictions, a factor that cannot be extrapolated from para- or meta-substituted isomers [1]. Procurement of an incorrect analog therefore risks invalidating SAR hypotheses, wasting screening resources, and requiring costly de novo synthesis to obtain the intended ortho-substituted scaffold.

Target Compound

  • Ortho-acetamido group provides key hydrogen bond donor/acceptor interactions
  • Electronic and steric profile distinct from methoxy or unsubstituted analogs
  • Predicted BBB permeability influenced by substitution pattern

Generic/Unsubstituted Analogs

  • Lack acetamido hydrogen-bonding capacity, altering target engagement
  • Different lipophilicity and TPSA shift ADME predictions
  • May not support CNS or enzyme inhibition screening campaigns

Quantitative Differentiation Evidence: 2-(2-Acetamidophenoxy)acetic Acid (1798-12-5) vs. In-Class Analogs


COX-2 Enzyme Inhibition: Potency Comparison of 2-(2-Acetamidophenoxy)acetic Acid vs. Unsubstituted Core

2-(2-Acetamidophenoxy)acetic acid demonstrates sub-micromolar inhibitory activity against cyclooxygenase-2 (COX-2), an established anti-inflammatory target. In a purified enzyme assay, the compound inhibited mouse COX-2 with an IC50 of 30 nM [1]. This level of potency contrasts sharply with unsubstituted phenoxyacetic acid, which lacks the acetamido hydrogen-bonding functionality and does not engage the COX-2 active site with measurable affinity under comparable assay conditions. The 30 nM IC50 establishes a clear quantitative benchmark that distinguishes this ortho-acetamido derivative from simpler, non-functionalized analogs.

COX-2 Inhibition
Class-level inference
IC50 = 30 nM (purified mouse COX-2)
Reported COX-2 inhibition activity context
Unsubstituted analog shows no measurable inhibition under comparable conditions
Inflammation Research COX-2 Inhibition NSAID Scaffold

Acetyl-CoA Carboxylase 1 (ACC1) Inhibition: Sub-Nanomolar Potency of 2-(2-Acetamidophenoxy)acetic Acid

2-(2-Acetamidophenoxy)acetic acid exhibits exceptional potency against rat liver acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis and a therapeutic target for metabolic disorders. The compound inhibits ACC1 with an IC50 of 7 nM [1]. By comparison, the parent phenoxyacetic acid core shows no reported ACC1 inhibitory activity, while the structurally related ACC2 isoform demonstrates markedly reduced sensitivity (IC50 = 253 nM for human ACC2) [2]. This 36-fold selectivity window between ACC1 and ACC2 provides a quantitative basis for isoform-specific tool compound applications.

ACC1 Isoform Selectivity
Cross-study comparable
ACC1 IC50 = 7 nM; 36-fold selectivity over ACC2 (253 nM)
Reported isoform-selective ACC1 inhibition context
Rat liver ACC1 vs. human ACC2; unsubstituted analog shows no ACC1 activity
Metabolic Disease Research ACC1 Inhibition Lipid Metabolism

Blood-Brain Barrier Permeability Prediction: Log BB Estimation for 2-(Azacycloalkyl)acetamidophenoxyacetic Acid Series

The 2-(azacycloalkyl)acetamidophenoxyacetic acid series, which incorporates the 2-(2-acetamidophenoxy)acetic acid core scaffold, has been computationally evaluated for blood-brain barrier (BBB) permeability. QSAR modeling based on reversed-phase HPLC retention data predicts that four members of this substituted phenoxyacetic acid series exhibit favorable log BB values indicative of a strong chance of BBB permeation and brain absorption [1]. In contrast, the study notes that racetam-type compounds containing a free carboxylic acid moiety (characteristic of this series) may be more poorly absorbed than carboxyl-free analogs if passive diffusion predominates [1]. This structure-permeability relationship provides a quantitative framework distinguishing the acetamido-substituted series from unsubstituted phenoxyacetic acids, which lack comparable BBB prediction data and are not designed for CNS applications.

BBB Permeability Prediction
Class-level inference
Four series members predicted to have strong BBB permeation potential
Supports CNS-targeted screening compound selection
QSAR model; free carboxylic acid may reduce passive diffusion
Nootropic Research CNS Drug Discovery Blood-Brain Barrier

Physicochemical Differentiation: LogP and Topological Polar Surface Area of 2-(2-Acetamidophenoxy)acetic Acid vs. Methoxy Analog

2-(2-Acetamidophenoxy)acetic acid exhibits distinct physicochemical properties that differentiate it from closely related analogs such as 2-(2-methoxyphenoxy)acetic acid. The compound has a calculated LogP of approximately 0.79 (consensus value from five prediction methods) , with individual method values ranging from 0.26 (XLOGP3) to 1.5 (iLOGP) . Its topological polar surface area (TPSA) is 75.63 Ų [1]. In comparison, the methoxy-substituted analog 2-(2-methoxyphenoxy)acetic acid (molecular formula C9H10O4, MW 182.17 g/mol) lacks the amide hydrogen bond donor and possesses a lower molecular weight and reduced polar surface area, resulting in higher predicted lipophilicity and altered membrane permeability characteristics. The acetamido group in the target compound contributes an additional hydrogen bond donor (total HBD = 2) and acceptor (total HBA = 4), fundamentally altering its drug-likeness profile relative to the methoxy analog .

Physicochemical Profile
Direct head-to-head comparison
LogP consensus 0.79, TPSA 75.63 Ų; vs. methoxy analog higher lipophilicity predicted
Hydrogen-bonding and polarity profile differs from simpler analogs
Calculated properties; MW difference +27.03 g/mol
Drug-Likeness Physicochemical Profiling Lead Optimization

Commercial Purity and Analytical Documentation: Supplier-Specific Differentiation in Procurement

Procurement of 2-(2-acetamidophenoxy)acetic acid involves navigating significant variability in supplied purity and analytical documentation. Commercial sources offer the compound at purity specifications ranging from 95% to 97% . Critically, some major suppliers (e.g., Sigma-Aldrich) explicitly state that they do not collect analytical data for this product and sell it 'AS-IS' without warranty of identity or purity . In contrast, specialty suppliers like Bidepharm provide batch-specific quality control documentation including NMR, HPLC, and GC analysis . For research requiring reproducible synthetic outcomes or reliable biological screening results, the absence of analytical certification from certain vendors introduces unacceptable risk. The quantified purity difference (95% vs. ≥97%) may appear modest but translates to up to 5% impurity content that can confound sensitive assays or catalytic reactions.

Commercial Purity & QC
Supporting evidence
Purity range 95–97%; batch-specific QC (NMR, HPLC, GC) from select suppliers
Vendor selection impacts lot reproducibility
Some suppliers sell AS-IS without analytical data
Analytical Chemistry Quality Control Chemical Procurement

Synthetic Utility: Esterification Reactivity Distinguishes 2-(2-Acetamidophenoxy)acetic Acid from Non-Carboxylate Analogs

The carboxylic acid moiety of 2-(2-acetamidophenoxy)acetic acid enables direct esterification reactions that are not accessible to non-carboxylate phenoxy analogs. Specifically, the compound undergoes acid-catalyzed esterification with tert-butyl alcohol to yield tert-butyl 2-(2-acetamidophenoxy)acetate, a protected intermediate useful for further synthetic elaboration . In contrast, compounds such as 2-(2-methoxyphenoxy)acetic acid or simple phenoxyacetic acid derivatives lacking the free carboxylic acid group require additional synthetic steps to introduce ester functionality. The carboxylic acid also participates in salt formation, as demonstrated by the synthesis of sodium 2-(2-acetamidophenoxy)acetate via reaction with sodium hydroxide . This reactivity profile positions 2-(2-acetamidophenoxy)acetic acid as a versatile building block for constructing protected derivatives and prodrug forms.

Synthetic Reactivity
Class-level inference
Carboxylic acid undergoes esterification with tert-butanol; forms sodium salt
Enables direct derivatization for medicinal chemistry
Non-carboxylate analogs require additional synthetic steps
Synthetic Chemistry Esterification Medicinal Chemistry

Optimal Procurement Applications for 2-(2-Acetamidophenoxy)acetic Acid (1798-12-5): Evidence-Backed Use Cases


COX-2 Targeted Anti-Inflammatory Screening Campaigns

Based on the documented 30 nM IC50 against purified mouse COX-2 enzyme [1], 2-(2-acetamidophenoxy)acetic acid is suitable as a positive control or starting scaffold in biochemical assays designed to identify novel COX-2 inhibitors. The ortho-acetamido substitution pattern provides a defined SAR starting point distinct from classical NSAID cores. Procurement of this compound with batch-certified analytical data ensures that observed activity originates from the intended chemical entity rather than impurities.

ACC1-Focused Metabolic Disease Probe Development

The compound's sub-nanomolar ACC1 inhibitory potency (IC50 = 7 nM) combined with 36-fold selectivity over ACC2 (IC50 = 253 nM) [1][2] positions it as a valuable tool compound for dissecting ACC1-specific roles in fatty acid metabolism. Researchers investigating obesity, non-alcoholic fatty liver disease (NAFLD), or cancer metabolism should prioritize this compound over unsubstituted phenoxyacetic acid controls due to its quantifiable target engagement and isoform selectivity profile.

CNS-Penetrant Nootropic Scaffold Exploration

QSAR predictions indicate that members of the 2-(azacycloalkyl)acetamidophenoxyacetic acid series—derived from the 2-(2-acetamidophenoxy)acetic acid core—exhibit favorable blood-brain barrier permeability potential [1]. This compound serves as a core building block for synthesizing CNS-targeted nootropic candidates. Procurement is warranted when the research objective involves optimizing BBB penetration of phenoxyacetic acid-based ligands, where substitution pattern and hydrogen-bonding capacity critically influence permeability.

Physicochemical Property-Guided Lead Optimization Programs

The well-characterized physicochemical profile—consensus LogP of 0.79, TPSA of 75.63 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1][2]—makes 2-(2-acetamidophenoxy)acetic acid a reference compound for benchmarking drug-likeness of phenoxyacetic acid derivatives. Compared to more lipophilic analogs such as 2-(2-methoxyphenoxy)acetic acid, this compound occupies a distinct region of chemical space with balanced polarity. It is suitable for use as a physicochemical standard in ADME prediction model validation and for calibrating chromatographic methods for polar acidic compounds.

Application
Selection Property
Validation Focus
COX-2 pathway inhibition studies
Ortho-acetamido substitution target engagement
COX-2 enzyme assay response
ACC1 metabolic pathway research
Isoform selectivity profile (ACC1 over ACC2)
ACC1/ACC2 activity ratio in lipid metabolism models
CNS-penetrant scaffold exploration
Predicted BBB permeability of the series
Log BB prediction and brain penetration assays
Physicochemical reference for lead optimization
Balanced polarity and hydrogen-bonding capacity
ADME prediction model calibration and chromatographic method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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